disodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-4,6-dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate
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Description
Disodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-4,6-dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate is a useful research compound. Its molecular formula is C12H17NNa2O13S and its molecular weight is 461.31 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of Heparin Disaccharide IV-S, Sodium Salt is the C-C motif chemokine 5 (CCL5) . CCL5 is a chemokine that plays a crucial role in the recruitment and activation of leukocytes, contributing to the body’s immune response.
Mode of Action
It is known that heparin and its derivatives, including heparin disaccharide iv-s, sodium salt, interact with their targets by accelerating the rate of the neutralization of certain activated coagulation factors .
Biochemical Pathways
It is known that heparin and its derivatives play a significant role in the coagulation pathway . They enhance the antithrombin-mediated inactivation of coagulation enzymes thrombin (factor IIa) and factor Xa .
Result of Action
It is known that heparin and its derivatives have anticoagulant effects, preventing the formation of clots and extension of existing clots within the blood .
Action Environment
It is known that the activity of heparin and its derivatives can be influenced by factors such as ph and temperature .
Properties
IUPAC Name |
disodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-4,6-dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO13S.2Na/c14-2-5-9(8(17)6(11(20)24-5)13-27(21,22)23)26-12-7(16)3(15)1-4(25-12)10(18)19;;/h1,3,5-9,11-17,20H,2H2,(H,18,19)(H,21,22,23);;/q;2*+1/p-2/t3-,5+,6+,7+,8+,9+,11?,12-;;/m0../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJJJEXZLWCXLZ-HGOXMNNESA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(C(C1O)O)OC2C(OC(C(C2O)NS(=O)(=O)[O-])O)CO)C(=O)[O-].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(O[C@H]([C@@H]([C@H]1O)O)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)NS(=O)(=O)[O-])O)CO)C(=O)[O-].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NNa2O13S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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